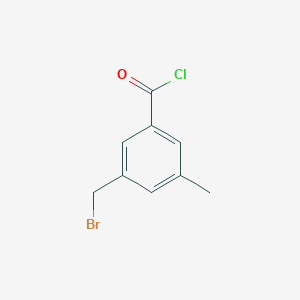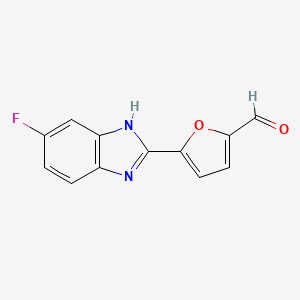![molecular formula C8H16OSi B14325301 Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 104992-44-1](/img/structure/B14325301.png)
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C₆H₁₄OSi. It is a derivative of ethenone, also known as ketene, which is a highly reactive compound used in various chemical reactions. The presence of the [(1,1-dimethylethyl)dimethylsilyl] group in its structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through several methods. One common approach involves the reaction of ethenone with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the highly reactive ethenone intermediate.
Industrial Production Methods
On an industrial scale, the production of ethenone, [(1,1-dimethylethyl)dimethylsilyl]- may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ketones.
Reduction: Reduction reactions can convert it into silyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include silyl ketones, silyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical compounds, where the silyl group can improve drug properties such as solubility and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which ethenone, [(1,1-dimethylethyl)dimethylsilyl]- exerts its effects involves the reactivity of the ethenone moiety. The compound can act as an electrophile, reacting with nucleophiles to form various products. The [(1,1-dimethylethyl)dimethylsilyl] group stabilizes the intermediate species formed during these reactions, allowing for controlled and selective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenone (Ketene): The parent compound, ethenone, is highly reactive and less stable compared to its silyl derivative.
Trimethylsilyl Ethenone: Another silyl derivative with different steric and electronic properties.
Dimethylsilyl Ethenone: Similar in structure but with different reactivity due to the absence of the tert-butyl group.
Uniqueness
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of the [(1,1-dimethylethyl)dimethylsilyl] group, which imparts enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in various applications where controlled reactivity is essential.
Eigenschaften
InChI |
InChI=1S/C8H16OSi/c1-8(2,3)10(4,5)7-6-9/h7H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNLQTAWHIIIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472061 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-44-1 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

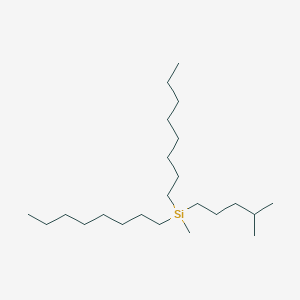

![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

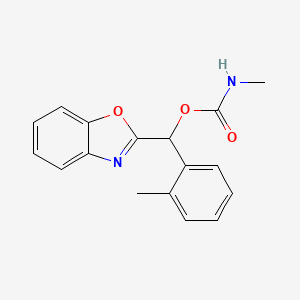
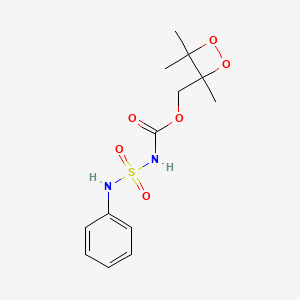
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
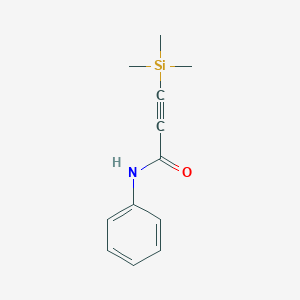
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
